2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-16-10-11-19(12-17(16)2)30-24-21(13-27-30)25(32)29(15-26-24)14-23(31)28-22-9-5-7-18-6-3-4-8-20(18)22/h3-13,15H,14H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYEGABAIAEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a naphthalen-1-yl acetamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.
Synthetic Route Overview
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
- Substitution Reactions : The introduction of the 3,4-dimethylphenyl and naphthalen-1-yl groups is facilitated through Friedel-Crafts acylation or similar methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant activity against various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1c | Leukaemia | 0.0034 | PI3Kδ inhibition |
| PYZ37 | Melanoma | 0.2 | COX-II inhibition |
| PYZ46 | Non-small cell lung cancer | 0.09 | Apoptosis induction |
The compound 1c demonstrated broad-spectrum anticancer activity with selectivity ratios ranging from 0.7 to 39 across nine cancerous subpanels tested by the National Cancer Institute (NCI) .
Anti-inflammatory Activity
Compounds in the pyrazolo[3,4-d]pyrimidine class have been explored for their anti-inflammatory properties. For example:
- PYZ3 exhibited an IC50 value of 0.011 µM against COX-II protein, indicating strong anti-inflammatory potential .
The mechanism of action for this class of compounds often involves:
- Enzyme Inhibition : Binding to active sites on enzymes such as COX-II or PI3Kδ.
- Cell Cycle Arrest : Inducing apoptosis and affecting cell cycle progression at specific phases (e.g., S phase or G2/M phase) .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
- Lipophilicity and Solubility : The target compound’s 3,4-dimethylphenyl and naphthyl groups confer higher lipophilicity compared to analogs with fluorophenyl or methoxyphenyl substituents (e.g., Analog 2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Routes : Analog 1 and the target compound likely share synthetic pathways involving Suzuki-Miyaura coupling (evidenced by palladium catalysts in Example 33 ). However, the naphthyl acetamide moiety may require additional steps for regioselective coupling.
- Biological Activity: Chromenone-containing analogs (e.g., Analog 1, Analog 3) exhibit activity against kinases (e.g., VEGF-R2) or topoisomerases due to planar aromatic systems . The target compound’s naphthyl group may mimic chromenone’s π-stacking but lacks the keto-oxygen critical for metal chelation.
Research Findings and Limitations
- Thermal Stability : Analog 1’s high melting point (302–304°C) suggests strong crystalline packing, whereas the target compound’s stability is unconfirmed but likely lower due to bulky naphthyl substitution .
- Bioavailability : The naphthyl group in the target compound may increase plasma protein binding, reducing free drug concentration compared to smaller substituents in Analog 2 .
- Synthetic Challenges: highlights difficulties in regioselective N-alkylation of pyrazolo-pyrimidinones, which may apply to the target compound’s synthesis .
Q & A
Q. What are the key considerations for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, starting with pyrazole derivatives and proceeding through cyclization and functionalization. Critical factors include:
- Reaction Conditions : Temperature (e.g., 80–100°C for cyclization), solvent choice (ethanol, DMSO, or dichloromethane), and catalysts (triethylamine or palladium-based catalysts) .
- Purification : Column chromatography or recrystallization to isolate the final product .
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (polar aprotic) | Enhances cyclization |
| Catalyst | Triethylamine | Reduces side reactions |
| Temperature | 80–100°C | Balances reaction rate |
Q. How is the molecular structure of this compound characterized?
Structural validation relies on:
- NMR Spectroscopy : Confirms proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 450–460 for parent ion) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient routes .
- Molecular Docking : Screens potential targets (e.g., protein kinases) by simulating binding affinities .
- In Silico ADMET : Estimates pharmacokinetic properties (e.g., bioavailability, toxicity) to prioritize derivatives .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., variable IC50 values in anticancer assays) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural Analogues : Compare activity of derivatives (e.g., 3-chlorophenyl vs. naphthyl substituents) to identify SAR trends .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay at 24–72 hours) .
| Study | Reported Activity | Key Variables |
|---|---|---|
| Apoptosis induction (IC50 = 5 μM) | MCF-7 cells, 48h | |
| No cytotoxicity (IC50 > 50 μM) | HEK-293 cells, 24h |
Q. How can structural modifications enhance target selectivity and reduce off-target effects?
- Functional Group Replacement : Substitute the naphthyl group with fluorinated or methoxy groups to alter hydrophobicity .
- Side Chain Elongation : Introduce polyethylene glycol (PEG) linkers to improve solubility and reduce hepatic toxicity .
- Proteomics Profiling : Use kinome-wide screening to identify off-target kinase interactions .
Methodological Guidance
Q. What analytical techniques ensure purity and stability during long-term storage?
- HPLC : Monitor degradation products (e.g., column: C18, mobile phase: acetonitrile/water) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust storage) .
- Lyophilization : Stabilize the compound as a powder at -20°C under inert gas .
Q. How do reaction mechanisms differ when synthesizing analogues with substituted aryl groups?
- Electrophilic Substitution : Chlorophenyl groups increase electron-withdrawing effects, accelerating cyclization .
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl) may require higher temperatures or Lewis acid catalysts (e.g., ZnCl2) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Tumor Microenvironment Variability : Hypoxia or pH differences alter compound permeability .
- Metabolic Stability : Hepatic cytochrome P450 enzymes may deactivate the compound in vivo .
- Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-glycoprotein) in certain cell lines .
Future Research Directions
Q. What interdisciplinary approaches could accelerate the development of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
